Pyridoxine

Description

Propriétés

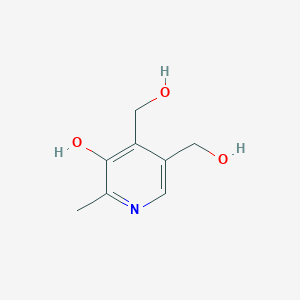

IUPAC Name |

4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-5-8(12)7(4-11)6(3-10)2-9-5/h2,10-12H,3-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXNHXLLTXMVWPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58-56-0 (hydrochloride) | |

| Record name | Pyridoxine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4023541 | |

| Record name | Pyridoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS], Solid | |

| Record name | Pyridoxine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17041 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pyridoxine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000239 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

79 mg/mL | |

| Record name | Pyridoxine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00165 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyridoxine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000239 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000028 [mmHg] | |

| Record name | Pyridoxine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17041 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

65-23-6 | |

| Record name | Pyridoxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridoxine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridoxine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00165 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | pyridoxine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Pyridinedimethanol, 5-hydroxy-6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridoxine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDOXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KV2JZ1BI6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pyridoxine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000239 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

159-162 °C, 159 - 162 °C | |

| Record name | Pyridoxine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00165 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyridoxine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000239 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Méthodes De Préparation

Diels-Alder Reaction-Based Synthesis

The foundational industrial method for pyridoxine production relies on the Diels-Alder reaction between 4-methyloxazole (MOX) and dienophiles like 2,5-dimethyl-1,4-dioxene (DOX). This reaction forms a bicyclic intermediate, which undergoes acid-catalyzed ring-opening and subsequent hydrolysis to yield pyridoxine hydrochloride. The process involves:

-

Cycloaddition : MOX reacts with DOX at elevated temperatures (80–120°C) in a polar aprotic solvent, forming a six-membered ring.

-

Hydrolysis : The intermediate is treated with hydrochloric acid to cleave the oxazole ring, producing pyridoxine hydrochloride.

-

Purification : Crystallization from aqueous ethanol removes byproducts like 4-desmethylpyridoxine, achieving >95% purity.

Key Challenges : Byproduct separation remains laborious due to structural similarities between pyridoxine and impurities. Modifications, such as using silver nitrate to precipitate chloride ions, have improved yields to 70–80%.

Harris-Viscontini Oxidation-Reduction Method

Early synthetic routes involved oxidizing pyridoxine precursors like deoxypyridoxine (DOP) with colloidal MnO₂ and sulfuric acid, followed by oximation and reduction. For example:

-

Oxidation : DOP (XIV) is treated with MnO₂/H₂SO₄ to form pyridoxal oxime (II).

-

Reduction : Zinc powder in acetic acid converts the oxime to pyridoxamine, which is phosphorylated to yield pyridoxine-5-phosphate.

This method achieves 60–75% yields but requires stringent control over reaction conditions to avoid over-oxidation.

Modern Synthetic Approaches

Halopyridine-Based Functionalization

Recent advances utilize 2-halopyridine-3,4-dicarbonitriles as versatile intermediates. Two pathways have been developed:

Pathway A: Direct Reduction

Pathway B: Furopyridine Ring Opening

-

Annelation : Furo[3,4-c]pyridin-3(1H)-ones are synthesized via cyclocondensation.

-

Hydrogenolysis : Palladium-catalyzed hydrogenation cleaves the furan ring, producing 2-alkylamino-pyridoxine analogs (68% yield).

Comparative Efficiency

| Parameter | Pathway A | Pathway B |

|---|---|---|

| Yield (%) | 75 | 68 |

| Reaction Time (h) | 6 | 12 |

| Byproducts | <5% | 10–15% |

Enzymatic and Biotechnological Methods

De Novo Biosynthesis via PNP Synthase

Pyridoxine 5'-phosphate (PNP) synthase catalyzes the final step in vitamin B₆ biosynthesis in microbes, converting ribose 5-phosphate and glyceraldehyde 3-phosphate into PNP. The enzyme operates through:

-

Substrate Binding : Ribose 5-phosphate anchors to a conserved lysine residue (Lys81).

-

Ring Closure : A conserved aspartate (Asp24) facilitates aldol condensation, forming the pyridine ring.

-

Phosphate Elimination : Inorganic phosphate is released, yielding PNP (kₐₜ = 4.2 s⁻¹).

Advantages : Eliminates toxic byproducts and achieves 90% conversion efficiency in recombinant E. coli systems.

Isotopic Labeling Techniques

¹³C₃-Pyridoxine Synthesis

Stable isotope-labeled pyridoxine is critical for metabolic tracer studies. A validated route starts with [¹³C₃]-propionic acid:

-

Halogenation : Propionic acid reacts with SOCl₂/Br₂ to form α-bromopropionyl bromide.

-

Amination : Treatment with NH₃ yields [¹³C₃]-alanine.

-

Oxazole Formation : Alanine is cyclized with ethyl formate to generate 4-methyloxazole-5-carboxylate.

-

Diels-Alder Reaction : Reaction with diethyl maleate produces [¹³C₃]-pyridoxine (82% yield).

Reaction Optimization

| Step | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| Halogenation | 0–5 | None | 88 |

| Amination | 25 | NH₃ gas | 76 |

| Diels-Alder | 150 | None | 82 |

Industrial-Scale Production and Purification

Crystallization Techniques

Pyridoxine hydrochloride is purified via fractional crystallization from ethanol/water mixtures. Key parameters include:

Analyse Des Réactions Chimiques

Types de réactions : La pyridoxine subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Elle peut être oxydée sélectivement pour former du pyridoxal ou du chlorhydrate de pyridoxal en utilisant un système d’oxydation catalytique .

Réactifs et conditions courants : Les réactifs courants utilisés dans l’oxydation de la pyridoxine comprennent les sources d’oxygène, les catalyseurs, les sels inorganiques et les ligands d’amine. Les réactions sont généralement effectuées dans l’eau comme solvant dans des conditions douces .

Produits principaux : Les produits principaux formés à partir de l’oxydation de la pyridoxine sont le pyridoxal et le chlorhydrate de pyridoxal, qui sont des intermédiaires clés dans la synthèse du phosphate de pyridoxal 5′, la forme coenzyme active de la vitamine B6 .

4. Applications de la recherche scientifique

La pyridoxine a un large éventail d’applications de recherche scientifique :

Médecine : La pyridoxine est utilisée pour traiter et prévenir la carence en vitamine B6, l’anémie sidéroblastique, l’épilepsie dépendante de la pyridoxine et certains troubles métaboliques.

Industrie : La pyridoxine est utilisée dans la production d’aliments enrichis et de compléments alimentaires.

Applications De Recherche Scientifique

Biochemical Functions and Mechanisms

Pyridoxine is essential for over 100 enzymatic reactions, primarily as a precursor to its active form, pyridoxal 5'-phosphate (PLP). These reactions include:

- Amino Acid Metabolism : PLP is vital for transamination reactions, which are critical in amino acid synthesis and degradation.

- Neurotransmitter Synthesis : Pyridoxine is involved in the production of neurotransmitters such as serotonin, dopamine, and gamma-aminobutyric acid (GABA) .

- Glycogenolysis and Gluconeogenesis : It facilitates the conversion of glycogen to glucose and the synthesis of glucose from non-carbohydrate sources .

Clinical Applications

Pyridoxine is primarily used in clinical settings for:

- Treatment of Vitamin B6 Deficiency : This condition can lead to anemia, peripheral neuropathy, and immune dysfunction. Pyridoxine supplementation is crucial for affected individuals .

- Isoniazid-Induced Peripheral Neuropathy Prophylaxis : Patients on isoniazid for tuberculosis treatment often require pyridoxine to prevent peripheral nerve damage caused by the drug .

- Nausea and Vomiting in Pregnancy : Pyridoxine is used in combination with doxylamine (Diclectin) to manage nausea during pregnancy .

Research Applications

Recent studies have highlighted the potential of pyridoxine and its derivatives in various disease contexts:

- Cancer Research : Pyridoxine's anti-inflammatory and antioxidant properties have been linked to cancer prevention and management strategies .

- Metabolic Disorders : Research indicates that alterations in pyridoxine metabolism may contribute to conditions like diabetes and hypertension .

- Neurodegenerative Diseases : Studies suggest that pyridoxine may play a protective role against neurodegeneration through its involvement in neurotransmitter synthesis .

Analytical Methods for Pyridoxine Determination

The determination of pyridoxine levels in pharmaceutical formulations has been achieved through various electroanalytical techniques. A notable method involves using a copper(II) hexacyanoferrate(III) modified carbon paste electrode, which demonstrated high sensitivity and selectivity for pyridoxine detection .

Table 1: Analytical Methods for Pyridoxine Detection

| Method | Detection Limit | Application Area |

|---|---|---|

| Cyclic Voltammetry | Pharmaceutical formulations | |

| Spectrophotometry | Varies | Nutritional analysis |

| High-Performance Liquid Chromatography (HPLC) | Varies | Clinical diagnostics |

Case Studies

Several case studies illustrate the practical applications of pyridoxine:

- Case Study 1 : A study involving patients with chronic kidney disease showed that supplementation with pyridoxine improved metabolic profiles and reduced symptoms related to vitamin B6 deficiency.

- Case Study 2 : Research on pregnant women indicated significant reductions in nausea when treated with a combination of pyridoxine and doxylamine compared to placebo groups.

Mécanisme D'action

La pyridoxine est convertie en phosphate de pyridoxal 5′ dans l’organisme, qui agit comme coenzyme dans diverses réactions biochimiques. Elle est impliquée dans le métabolisme des acides aminés, du glycogène et des lipides, et elle aide à la synthèse des neurotransmetteurs tels que la sérotonine, la dopamine, la norépinéphrine et l’acide gamma-aminobutyrique (GABA) . Le phosphate de pyridoxal 5′ joue également un rôle dans la synthèse de l’hémoglobine et des sphingolipides .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Differences

Pyridoxine and its derivatives share a common pyridine ring but differ in functional groups, leading to distinct biochemical roles:

Transport and Absorption

- SLC19A2/SLC19A3 Transporters: Pyridoxine is absorbed via proton-coupled SLC19A2 and SLC19A3 transporters, optimized at acidic pH (e.g., intestinal brush border) .

- Kinetic Differences : Pyridoxine exhibits a lower Km (1–2 µM) in pancreatic acinar cells compared to thiamine (neutral pH preference), highlighting substrate-specific transport mechanisms .

Enzymatic and Therapeutic Efficacy

- α-Glucosidase Inhibition : Pyridoxal shows superior inhibition (79.83% at 7 mg/mL) compared to pyridoxine (lowest IC₅₀: 5.02 mg/mL), likely due to its aldehyde group enhancing binding affinity .

- Antioxidant Activity: Pyridoxine demonstrates weak superoxide anion scavenging (IC₅₀ > 10⁻³ M) compared to phenolic compounds like verbascoside, attributed to its lack of redox-active moieties .

- Drug Interactions : Isoniazid-induced pyridoxine deficiency occurs via PLP hydrazone formation, necessitating supplementation to prevent neurotoxicity .

Activité Biologique

Pyridoxine, also known as Vitamin B6, is a water-soluble vitamin that plays a crucial role in numerous biochemical processes within the human body. Its biological activity is primarily mediated through its active form, pyridoxal 5'-phosphate (PLP), which serves as a coenzyme in various enzymatic reactions. This article delves into the mechanisms of action, pharmacokinetics, therapeutic applications, and recent research findings related to pyridoxine.

Pyridoxine is involved in over 100 enzymatic reactions, primarily related to amino acid metabolism. The following are key mechanisms through which pyridoxine exerts its biological effects:

- Amino Acid Metabolism : PLP acts as a cofactor for enzymes involved in transamination, decarboxylation, and racemization, facilitating the conversion of amino acids into neurotransmitters such as serotonin and dopamine .

- Glycogen Metabolism : Pyridoxine is essential for glycogen phosphorylase activity, which is critical for glucose mobilization from glycogen stores .

- Neurotransmitter Synthesis : It plays a vital role in synthesizing neurotransmitters, including gamma-aminobutyric acid (GABA), norepinephrine, and histamine .

Pharmacokinetics

The pharmacokinetics of pyridoxine involves its absorption, distribution, metabolism, and excretion:

- Absorption : Pyridoxine is absorbed mainly in the jejunum through passive diffusion. Its bioavailability can be affected by various factors including dietary intake and gastrointestinal health .

- Distribution : The primary active metabolite, PLP, binds to plasma proteins (primarily albumin) and accounts for approximately 60% of circulating vitamin B6 .

- Metabolism : Pyridoxine is metabolized in the liver to PLP. This conversion is crucial as PLP is the biologically active form that participates in enzymatic reactions .

- Excretion : Excess pyridoxine is excreted via urine as pyridoxic acid and other metabolites.

Therapeutic Applications

Pyridoxine has several clinical applications:

- Vitamin B6 Deficiency : It is primarily used to treat deficiencies that can lead to symptoms such as irritability, depression, and peripheral neuropathy.

- Nausea and Vomiting in Pregnancy : Pyridoxine is often combined with doxylamine in medications like Diclectin to alleviate nausea during pregnancy .

- Homocystinuria : High doses of pyridoxine can improve symptoms in certain patients with homocystinuria by enhancing cystathionine synthase activity .

Research Findings

Recent studies have highlighted various aspects of pyridoxine's biological activity:

-

Blood Glucose Regulation : A study assessed the effects of pyridoxine on blood glucose levels in diabetic patients. Results indicated significant decreases in fasting insulin and insulin resistance after four weeks of treatment with pyridoxine .

Parameter Treatment Group Mean ± SD Control Group Mean ± SD Fasting Plasma Glucose (mg/dL) 138.42 ± 5.555 83.53 ± 4.73 Hemoglobin A1C (%) 6.938 ± 0.092 5.12 ± 0.064 -

Homocystinuria Case Studies : In patients with pyridoxine-responsive homocystinuria, administration of high doses (200-500 mg daily) resulted in normalization of plasma methionine and homocystine levels .

- One patient responded positively at a lower dose compared to another patient requiring significantly higher doses, indicating variability in response based on individual metabolic pathways.

- Endothelial Protection : Research has shown that PLP protects vascular endothelial cells from damage caused by activated platelets, suggesting potential cardiovascular benefits associated with adequate pyridoxine levels .

Q & A

Q. How to determine pyridoxine's dietary requirements in avian models?

Methodological Answer:

- Conduct dose-response experiments using vitamin B6-deficient basal diets supplemented with pyridoxine·HCl (e.g., 0–3.99 mg/kg).

- Measure weight gain, feed efficiency, and plasma biomarkers (e.g., homocysteine, aminotransferases) over 28 days.

- Use one-way ANOVA to assess variance and quadratic regression (via SAS REG procedure) to estimate the requirement at 95% of maximum response . Key Data:

| Supplemental Pyridoxine (mg/kg) | Weight Gain (g) | Plasma Homocysteine (μmol/L) |

|---|---|---|

| 0 | 570 ± 30 | 28.5 ± 2.1 |

| 3.99 | 850 ± 45 | 12.3 ± 1.8 |

Q. What analytical techniques ensure accurate pyridoxine quantification in complex matrices?

Methodological Answer:

- Extract pyridoxine via hot water and analyze using HPLC with fluorescence detection (e.g., Waters Alliance 2695).

- Validate methods via recovery rates (85–110%) and cross-check with UV-Vis spectrophotometry using robust regression models (e.g., RANSAC for outlier resistance) . Key Parameters:

| HPLC Column | Mobile Phase | Flow Rate | Detection Wavelength |

|---|---|---|---|

| C18 | 0.1% H3PO4 | 1.0 mL/min | Ex: 290 nm, Em: 395 nm |

Q. What are the thermodynamic properties of pyridoxine in aqueous solutions?

Methodological Answer:

- Determine dissociation constants (pK1 = 4.85 ± 0.02, pK2 = 8.96 ± 0.03) via direct calorimetry and equilibrium diagrams.

- Model speciation using computational tools (e.g., "KEV" program) to predict dominant ionic species at varying pH . Speciation Table:

| pH Range | Dominant Form |

|---|---|

| <4.85 | Cationic (H2PN+) |

| 4.85–8.96 | Zwitterionic (HPN±) |

| >8.96 | Anionic (PN−) |

Advanced Research Questions

Q. How to resolve overlapping UV-Vis spectra of pyridoxine in pharmaceutical mixtures?

Methodological Answer:

- Apply robust regression models (Huber, RANSAC, Theil-Sen) to deconvolute spectral overlap (e.g., caffeine and pyridoxine HCl).

- Validate using Wilcoxon rank tests; RANSAC outperforms others with p > 0.05 for pyridoxine predictions . Performance Metrics:

| Model | Pyridoxine p-value | Outlier Tolerance |

|---|---|---|

| RANSAC | 0.3125 | High |

| Theil-Sen | 0.3125 | Moderate |

| Huber | 0.4375 | Low |

Q. How to assess pyridoxine's role in Mycobacterium tuberculosis metabolism?

Methodological Answer:

- Characterize enzyme kinetics of pyridoxine 5′-phosphate oxidase (Rv2607) using substrate specificity assays.

- Measure catalytic efficiency (kcat/Km = 1.2 × 10³ M⁻¹s⁻¹) and compare with homologs via bioinformatic analysis . Kinetic Data:

| Substrate | Km (μM) | kcat (s⁻¹) |

|---|---|---|

| Pyridoxine 5′-P | 45 ± 3 | 0.54 ± 0.02 |

| Pyridoxamine 5′-P | >500 | Not detected |

Q. How to design pharmacokinetic studies for pyridoxine combination therapies?

Methodological Answer:

- Use crossover bioequivalence studies (e.g., Study 160286) comparing single agents vs. fixed-dose combinations (FDCs).

- Analyze AUC and Cmax ratios (90% CI within 80–125%) under EMA/CHMP guidelines . Pharmacokinetic Outcomes:

| Parameter | Pyridoxine Alone | FDC (Doxylamine + Pyridoxine) |

|---|---|---|

| AUC₀–24h | 1200 ± 150 ng·h/mL | 1150 ± 140 ng·h/mL |

| Cmax | 85 ± 10 ng/mL | 80 ± 9 ng/mL |

Q. What mechanisms underlie pyridoxine-induced sensory neuropathy?

Methodological Answer:

- Correlate dose-duration effects (0.2–5 g/day) with axonal degeneration via nerve conduction studies.

- Identify susceptibility factors (e.g., pre-existing neuropathy) using case-control designs . Clinical Findings:

| Daily Dose (g) | Symptom Onset (Months) | Improvement Post-Cessation |

|---|---|---|

| 0.2–1 | 12–24 | Partial (6–12 months) |

| >1 | 1–3 | Gradual (3–6 months) |

Q. How to optimize pyridoxine formulations for enhanced stability?

Methodological Answer:

- Test excipient compatibility (e.g., benzenesulfonic acid, glycerol) under accelerated stability conditions (40°C/75% RH).

- Monitor viscosity reduction (30–50%) and degradation products via HPLC-MS . Formulation Data:

| Excipient | Degradation (%) at 6 Months |

|---|---|

| Glycerol | <5 |

| Thiamine HCl | 8 ± 2 |

Methodological Notes

- Statistical Rigor: Use SAS or R for ANOVA/regression models, ensuring pen-level replication in animal studies .

- Ethical Compliance: Follow IACUC guidelines for animal welfare and EMA protocols for clinical trials .

- Data Contradictions: Address discrepancies (e.g., neurotoxicity thresholds) via meta-analysis or dose-escalation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.